3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

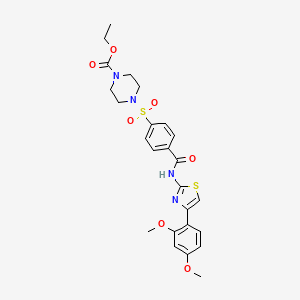

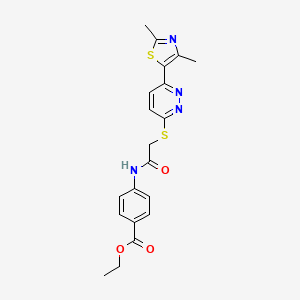

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Molecular Structure Analysis

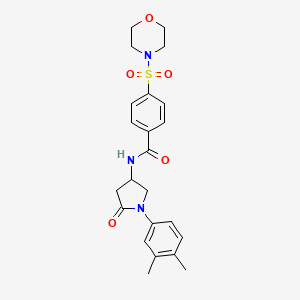

The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 3-position, a cyclopentyloxy group at the 2-position, and a boronic acid group at the 4-position .科学的研究の応用

Synthesis and Reactivity

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, as a derivative of pyridylboronic acids, is significant in the synthesis of various heteroarylpyridine derivatives through Suzuki–Miyaura cross-coupling reactions. These reactions facilitate the creation of complex heteroaryl structures, which are valuable in developing new compounds with potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of dimethoxy- and dihalopyridyl boronic acids and their reactivity in forming highly functionalized heteroarylpyridines demonstrates the versatility of boronic acids in organic synthesis. This process includes the transformation of disubstituted pyridine precursors through ortho-metalation reactions, followed by reactions with triisopropyl borate or trimethyl borate, yielding compounds in moderate to high yields (Smith et al., 2008).

Crystal Engineering

Boronic acids, including pyridyl boronic acids, play a crucial role in crystal engineering, demonstrating the ability to form complex hydrogen bond networks. This is evident in the synthesis of chlorometallate-pyridinium boronic acid salts, leading to one-, two-, and three-dimensional structures. These structures are formed through interactions between chlorometallate species and boronic acid, showcasing the utility of boronic acids in the design and synthesis of novel crystalline materials (Yahsi et al., 2015).

Catalysis and Organic Reactions

Boronic acids are instrumental in catalysis, particularly in enantioselective reactions. The boronic acid-catalyzed aza-Michael addition of hydroxamic acid to quinone imine ketals, utilizing 3-borono-BINOL as a chiral boronic acid catalyst, highlights the role of boronic acids in achieving high enantioselectivity in synthesis. This method opens avenues for producing densely functionalized cyclohexanes, underlining the importance of boronic acids in developing new catalytic strategies for organic synthesis (Hashimoto et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, boronic acids are utilized to create complex structures through self-assembly. The formation of macrocycles and coordination polymers from self-complementary tectons based on N-containing boronic acids demonstrates their utility in constructing varied supramolecular aggregates. These findings are crucial for developing new materials with potential applications in sensing, catalysis, and nanotechnology (Salazar-Mendoza et al., 2013).

将来の方向性

Boronic acids and their derivatives, such as 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, are gaining interest in the field of medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for further exploration and development of boronic acid derivatives in the future.

特性

IUPAC Name |

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXRYHFVOOMDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)